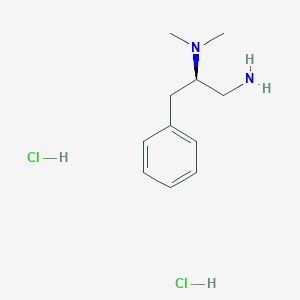
(R)-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2hcl is a chiral diamine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group attached to a propane backbone, with two methyl groups and two amine groups. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2hcl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol. The temperature and pH are carefully monitored to ensure optimal reaction rates.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2hcl may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process is scaled up from laboratory methods, with additional steps for quality control and waste management.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine groups are converted to nitro groups.
Reduction: Reduction reactions can convert the nitro groups back to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Restoration of the original amine groups.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2hcl has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its interaction with biological targets.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2hcl: The enantiomer of the compound, with similar but distinct properties.
N2,N2-Dimethyl-1,2-diaminopropane: A structurally related compound with different functional groups.
3-Phenylpropane-1,2-diamine: Lacks the dimethyl groups, leading to different reactivity and applications.
Uniqueness
®-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2hcl is unique due to its chiral nature and specific functional groups, which confer distinct reactivity and binding properties. This makes it valuable in asymmetric synthesis and as a tool in biological research.
Eigenschaften
Molekularformel |
C11H20Cl2N2 |
|---|---|
Molekulargewicht |
251.19 g/mol |
IUPAC-Name |
(2R)-2-N,2-N-dimethyl-3-phenylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2.2ClH/c1-13(2)11(9-12)8-10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H/t11-;;/m1../s1 |
InChI-Schlüssel |
RQUINTMUBSHGIL-NVJADKKVSA-N |
Isomerische SMILES |
CN(C)[C@H](CC1=CC=CC=C1)CN.Cl.Cl |
Kanonische SMILES |
CN(C)C(CC1=CC=CC=C1)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



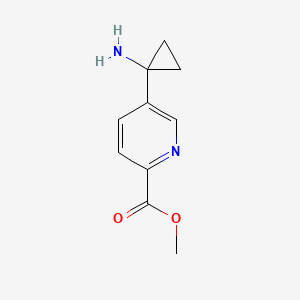
![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B13055128.png)
![2-Amino-2-benzo[D]furan-2-ylethan-1-OL](/img/structure/B13055135.png)
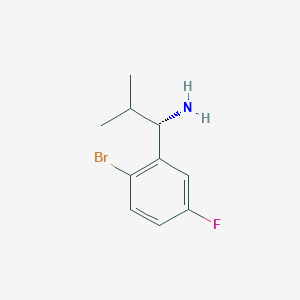
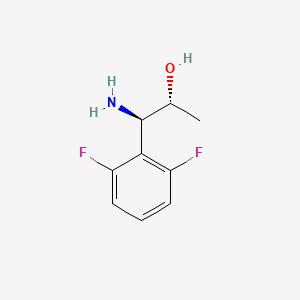

![6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran](/img/structure/B13055172.png)
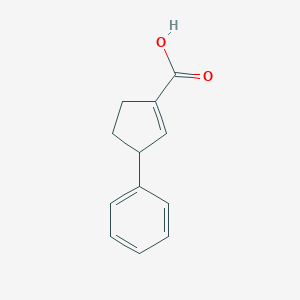
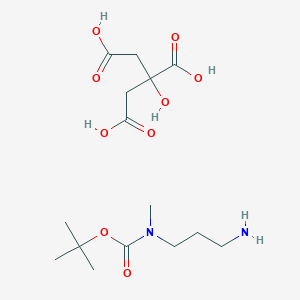
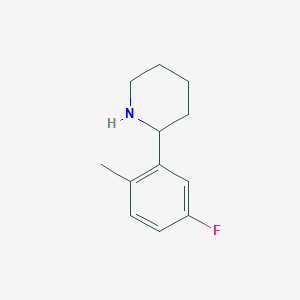
![1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13055192.png)
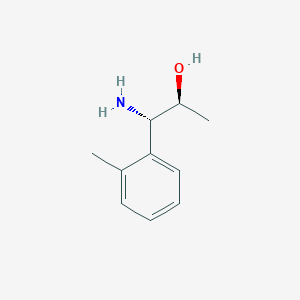
![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13055200.png)
